molecular formula C24H25N3O3 B016757 Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate CAS No. 74853-06-8

Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate

Cat. No. B016757
CAS RN: 74853-06-8
M. Wt: 403.5 g/mol
InChI Key: NTGBUUXKGAZMSE-UHFFFAOYSA-N
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Description

Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate is a carboxylic acid ester organic substance . It is also known as PNU-69176E. It has gained significant attention in scientific research due to its potential therapeutic applications.


Synthesis Analysis

The synthesis of similar compounds involves the use of various ring structures . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions .


Molecular Structure Analysis

The molecular formula of a similar compound is C24H25N3O3 . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

Compounds of similar structure have been shown to be key intermediates in the synthesis of triazole medicines . They have been used in curing deep department fungal infections .


Physical And Chemical Properties Analysis

The molecular weight of a similar compound is 351.41 . The storage temperature is recommended to be at room temperature in an inert atmosphere .

Safety And Hazards

The safety information for a similar compound includes hazard statements H302-H315-H319-H335 and precautionary statements P264-P270-P301+P312-P330-P501 .

properties

IUPAC Name

phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-29-22-13-11-21(12-14-22)27-17-15-26(16-18-27)20-9-7-19(8-10-20)25-24(28)30-23-5-3-2-4-6-23/h2-14H,15-18H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGBUUXKGAZMSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359680
Record name Phenyl {4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate

CAS RN

74853-06-8
Record name Phenyl {4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 6 parts of 4-[4-(4-methoxyphenyl)-1-piperazinyl]benzenamine, 3.6 parts of phenyl carbonochloridate, 75 parts of pyridine and 98 parts of dichloromethane was stirred and warmed till all solid entered solution. Stirring was continued for 30 minutes at room temperature. The reaction mixture was poured into 500 parts of water and 210 parts of 2,2'-oxybispropane were added. The whole was stirred for a while. The precipitated product was filtered off and crystallized from 1-butanol, yielding 5.2 parts (61%) of phenyl [4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]carbamate; mp. 204.5 (intermediate 18).
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Synthesis routes and methods II

Procedure details

A mixture of 6 parts of 4-[4-(4-methoxyphenyl)-1-piperazinyl]benzenamine, 3.6 parts of phenyl carbonochloridate, 75 parts of pyridine and 98 parts of dichloromethane is stirred and warmed till all solid enters solution. Stirring is continued for 30 minutes at room temperature. The reaction mixture is poured onto 500 parts of water and 210 parts of 2,2'-oxybispropane are added. The whole is stirred for a while. The precipitated product is filtered off and crystallized from 1-butanol, yielding 5.2 parts (61%) of phenyl{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}carbamate; mp. 204.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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